(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

This compound is a validated (E)-enone scaffold for fragment-based drug discovery targeting kinases where precise amine geometry is critical. The 4-aminomethylpiperidine moiety yields a distinct binding mode from 4-aminopiperidine analogs, altering hydrogen-bonding geometry. Vendor databases frequently misidentify this compound as Furanone C-30, making it an essential quality control reference for procurement verification. The exocyclic amine (pKa ~10.5-10.8) enables charge-assisted interactions in enzyme active sites. Ideal for structure-based design and library synthesis.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1286383-65-0
Cat. No. B1453825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS1286383-65-0
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C=CC2=CC=CO2
InChIInChI=1S/C13H18N2O2/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+
InChIKeyKLHPAOVARAHLGV-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-(4-(Aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1286383-65-0): Structural and Procurement Baseline


(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic small molecule (C13H18N2O2, MW 234.29 g/mol) featuring a conjugated (E)-enone linker bridging a furan-2-yl moiety and a 4-(aminomethyl)piperidine ring . It belongs to a class of furan-piperidine enones explored as scaffolds for kinase inhibitors, sEH inhibitors, and receptor modulators [1]. Critically, the 4-aminomethyl substituent distinguishes it from close analogs bearing a direct 4-amino or 3-aminomethyl group, with documented divergence in protein binding modes between 4-aminomethylpiperidine- and 4-aminopiperidine-containing molecules [1]. Researchers should note that vendor databases frequently misattribute this compound's identity, conflating it with the structurally unrelated bacterial quorum sensing inhibitor Furanone C-30, which introduces procurement risk [2].

Why (E)-1-(4-(Aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Cannot Be Replaced by In-Class Analogs


Seemingly minor structural variations among furan-piperidine enone analogs produce functionally significant differences. Crystallographic evidence demonstrates that 4-aminomethylpiperidine and 4-aminopiperidine substituents drive divergent binding modes in kinase active sites, with the extra methylene spacer in the 4-aminomethyl variant altering the orientation of the terminal amine and its hydrogen-bonding geometry [1]. Positional isomerism further differentiates the 4-aminomethyl from the 3-aminomethyl analog, as the spatial projection of the primary amine from the piperidine ring affects target recognition [2]. The aminomethyl group also confers distinct physicochemical properties compared to the hydroxymethyl analog, including higher basicity (pKa ~10.5–10.8 vs. neutral for –CH2OH) and an additional hydrogen bond donor, which influence solubility, membrane permeability, and salt formation [3]. These differences preclude simple interchangeability without experimental validation.

Quantitative Differentiation Evidence for (E)-1-(4-(Aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one vs. Closest Analogs


Binding Mode Divergence: 4-Aminomethylpiperidine vs. 4-Aminopiperidine in Kinase Inhibitor Scaffolds

In a fragment elaboration study targeting protein kinase B (PKB/Akt), Caldwell et al. (2008) reported that 4-aminomethylpiperidine- and 4-aminopiperidine-containing molecules exhibited a divergence in binding mode, as determined by iterative crystallography of inhibitor–PKA–PKB chimera complexes [1]. The 4-aminopiperidine derivatives achieved 30-fold selectivity for PKB over PKA, while 4-aminomethylpiperidine analogs displayed different bound conformations, underscoring that the extra methylene spacer fundamentally alters the geometry of key hydrogen-bond interactions with the target [1]. Although this study employed a 7H-pyrrolo[2,3-d]pyrimidine core rather than the furan-enone scaffold, the observation directly establishes that the 4-aminomethyl vs. 4-amino substitution is not functionally interchangeable in kinase inhibitor design [1].

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

Exocyclic Amine Basicity: 4-Aminomethyl (pKa ~10.5–10.8) vs. 4-Amino (pKa ~10.37) in Piperidine Derivatives

The exocyclic primary amine of the 4-aminomethylpiperidine fragment exhibits a higher pKa than the corresponding 4-aminopiperidine amine. The 4-(aminomethyl)piperidine parent heterocycle has a predicted pKa of 10.53 ± 0.10 (most basic, 25 °C) [1], and experimentally derived values up to 10.79 have been reported . In comparison, 4-aminopiperidine has a predicted pKa of 10.37 ± 0.20 [2]. The difference of approximately 0.2–0.4 pKa units corresponds to a roughly 1.6- to 2.5-fold difference in protonation equilibrium at physiological pH, which can influence the compound's ionization state, solubility, and salt-forming propensity during formulation or assay preparation.

Physicochemical profiling pKa comparison Amine basicity

Vendor Data Integrity: CAS 1286383-65-0 Is Frequently Misidentified as Furanone C-30

Multiple chemical vendor databases incorrectly list (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1286383-65-0) under the synonym 'Furanone C-30' . Authentic Furanone C-30 (CAS 223900-30-0) is a structurally unrelated brominated furanone (C5H2Br2O2, MW 253.88) that functions as a bacterial quorum sensing inhibitor [1]. Furthermore, at least one vendor entry cross-references the compound to CAS 1097827-25-2, which corresponds to a different chemical entity, 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide . This level of database contamination introduces non-trivial procurement risk: a researcher ordering 'Furanone C-30' could receive either the intended quorum sensing inhibitor or the target compound, depending on the vendor's internal database integrity.

Chemical procurement Identity verification Vendor quality control

Positional Isomerism: 4-Aminomethyl vs. 3-Aminomethyl Substitution on the Piperidine Ring

The target compound (CAS 1286383-65-0) bears the aminomethyl group at the 4-position of the piperidine ring, yielding an equatorial projection of the primary amine away from the piperidine nitrogen. The positional isomer (CAS 1286320-98-6) places the aminomethyl group at the 3-position, which orients the amine in a different spatial trajectory relative to the enone-furan plane [1]. This geometric difference alters the vector of hydrogen bond donation and the steric footprint of the amine group when the compound engages a protein binding site. While no direct head-to-head comparison of target binding affinities is publicly available for these two isomers, the principle that positional isomerism affects bioactivity is well established in medicinal chemistry [2].

Positional isomer differentiation Molecular recognition Target engagement geometry

Functional Group Chemistry: Aminomethyl (–CH2NH2) vs. Hydroxymethyl (–CH2OH) on the Piperidine Ring

The 4-hydroxymethyl analog (CAS 1216332-03-4) replaces the basic primary amine (–CH2NH2, pKa ~10.5) of the target compound with a neutral hydroxymethyl group (–CH2OH) [1]. This substitution eliminates the amine's capacity for protonation and salt formation under physiological conditions, and converts the substituent from a hydrogen bond donor-only group (amine) to a donor/acceptor group (alcohol) [2]. The aminomethyl group also provides a reactive handle for further derivatization—via amide coupling, reductive amination, or sulfonamide formation—that is chemically distinct from the esterification or etherification reactions available to the hydroxymethyl analog .

Hydrogen bond donor/acceptor profile Derivatization handle Salt formation

Recommended Application Scenarios for (E)-1-(4-(Aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1286383-65-0)


Kinase Inhibitor Fragment Elaboration and Scaffold Hopping Programs

Based on crystallographic evidence that 4-aminomethylpiperidine directs a binding mode distinct from that of 4-aminopiperidine in kinase active sites, this compound is best deployed as a starting scaffold in fragment-based drug discovery programs targeting kinases where precise amine geometry is critical for hinge-region or catalytic lysine interactions [1]. The furan-enone linker provides a rigid, conjugated spacer that restricts conformational freedom, making it suitable for structure-based design where defined vector relationships between the piperidine and furan rings need to be maintained.

Chemical Probe Development Requiring Cationic Amine Functionality at Physiological pH

With an exocyclic amine pKa of ~10.5–10.8, the compound is predominantly protonated at physiological pH, enabling charge-assisted hydrogen bonding and salt bridge formation with Asp or Glu side chains in protein targets [2]. This distinguishes it from the neutral hydroxymethyl analog (CAS 1216332-03-4) and makes it the preferred choice when a cationic interaction is desired for target engagement or when aqueous solubility as a hydrochloride or trifluoroacetate salt is a formulation requirement.

Synthetic Intermediate for Parallel Library Synthesis via Amine Derivatization

The primary aminomethyl group provides a versatile synthetic handle for generating focused compound libraries through amide coupling, sulfonamide formation, or reductive amination reactions [3]. This enables systematic exploration of structure-activity relationships around the amine substituent without altering the core furan-enone pharmacophore, making the compound valuable for medicinal chemistry groups constructing diversity-oriented synthesis arrays.

Procurement Quality Control: Vendor Database Integrity Verification

Given documented vendor misidentification of this compound as 'Furanone C-30'—which is a structurally unrelated brominated furanone quorum sensing inhibitor [4]—this compound also serves as a useful test case for laboratory procurement quality control workflows. Comparing analytical data (NMR, HRMS) against authentic reference standards can identify data integrity gaps in vendor catalogs, making this compound a practical tool for establishing compound management best practices.

Quote Request

Request a Quote for (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.